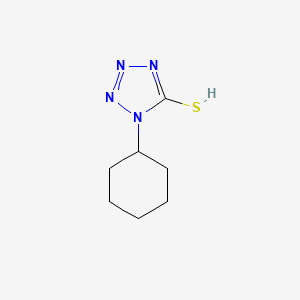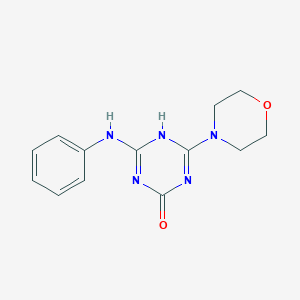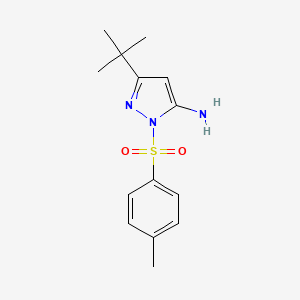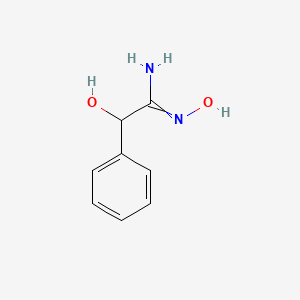
6-oxohexadecanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxohexadecanoic acid is a long-chain fatty acid with the molecular formula C16H30O3 It is characterized by the presence of an oxo group at the sixth carbon position of the hexadecanoic acid chainIt is a ω-oxo fatty acid, which means it has an oxo group at the terminal end of the carbon chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Oxohexadecanoic acid can be synthesized through various methods. One common method involves the oxidation of hexadecanoic acid using specific oxidizing agents. For instance, the oxidation of hexadecanoic acid with potassium permanganate or chromium trioxide can yield this compound. Another method involves the enzymatic oxidation of 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274. This method involves incubating 6-aminohexanoic acid with the enzyme and catalase at 30°C for 30 hours in a potassium phosphate buffer .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of biocatalysts, such as the ω-amino group-oxidizing enzyme, is preferred due to its high yield and environmentally friendly nature. The reaction conditions are optimized to ensure maximum conversion of the starting material to the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Oxohexadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be further oxidized to produce diacids.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of hexadecanol.
Substitution: The oxo group can be substituted with other functional groups using appropriate reagents. For instance, the reaction with hydrazine can yield hydrazones.
Major Products Formed: The major products formed from the oxidation of this compound are diacids. Reduction reactions yield alcohols, while substitution reactions can produce various derivatives depending on the substituent introduced .
Scientific Research Applications
6-Oxohexadecanoic acid has several scientific research applications across various fields:
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Serves as a model compound for studying oxidation and reduction reactions.
Biology:
- Investigated for its role as a metabolite in various biological systems.
- Studied for its potential involvement in metabolic pathways in plants and animals .
Medicine:
- Explored for its potential therapeutic applications due to its structural similarity to other biologically active fatty acids.
- Investigated for its role in lipid metabolism and its potential impact on health.
Industry:
- Used in the production of biodegradable polymers and other industrial chemicals.
- Serves as a raw material for the synthesis of functionalized polycaprolactones with tunable properties .
Mechanism of Action
The mechanism of action of 6-oxohexadecanoic acid involves its interaction with various enzymes and metabolic pathways. For instance, it can be oxidized by cytochrome P450 enzymes to produce diacids. These enzymes facilitate the transfer of electrons to the oxo group, leading to its conversion to a carboxylic acid. The compound can also undergo reduction reactions, where reducing agents donate electrons to the oxo group, converting it to an alcohol .
Comparison with Similar Compounds
Hexadecanoic acid: A saturated fatty acid without the oxo group.
16-Hydroxy-10-oxohexadecanoic acid: A similar compound with an additional hydroxy group at the sixteenth carbon position.
16-Oxopalmitic acid: Another oxo fatty acid with similar structural features.
Uniqueness: 6-Oxohexadecanoic acid is unique due to the presence of the oxo group at the sixth carbon position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific oxidation and reduction reactions that are not possible with other similar compounds. Additionally, its role as a metabolite in various biological systems further distinguishes it from other fatty acids .
Properties
IUPAC Name |
6-oxohexadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-12-15(17)13-10-11-14-16(18)19/h2-14H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAPLVQPMSGGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine;hydrochloride](/img/structure/B7763804.png)









![N'-[(1E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B7763863.png)

![(2E)-3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid](/img/structure/B7763885.png)

